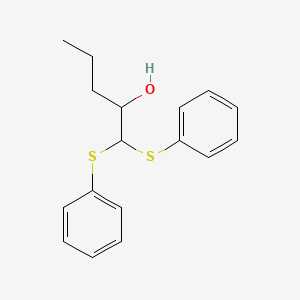
1,1-Bis(phenylsulfanyl)pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(phenylsulfanyl)pentan-2-ol is an organic compound with the molecular formula C17H20OS2 It is characterized by the presence of two phenylsulfanyl groups attached to the first carbon of a pentan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(phenylsulfanyl)pentan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of pentan-2-one with thiophenol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic addition of the thiophenol to the carbonyl group of the pentan-2-one, followed by reduction to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(phenylsulfanyl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Bis(phenylsulfanyl)pentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1-Bis(phenylsulfanyl)pentan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenylsulfanyl-pentan-2-ol: Similar structure but with only one phenylsulfanyl group.
2-Phenylsulfanyl-pentan-2-ol: Similar structure but with the phenylsulfanyl group attached to the second carbon.
1,1-Bis(phenylsulfanyl)butan-2-ol: Similar structure but with a butan-2-ol backbone.
Uniqueness
1,1-Bis(phenylsulfanyl)pentan-2-ol is unique due to the presence of two phenylsulfanyl groups on the same carbon, which can lead to distinct chemical and biological properties compared to its analogs. This unique structural feature can result in different reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
833480-07-2 |
|---|---|
Molecular Formula |
C17H20OS2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
1,1-bis(phenylsulfanyl)pentan-2-ol |
InChI |
InChI=1S/C17H20OS2/c1-2-9-16(18)17(19-14-10-5-3-6-11-14)20-15-12-7-4-8-13-15/h3-8,10-13,16-18H,2,9H2,1H3 |
InChI Key |
BPPOFFHQELNBLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(SC1=CC=CC=C1)SC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


difluorosilane](/img/structure/B14182383.png)
![6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14182390.png)
![2-[(4-tert-Butylphenyl)methoxy]oxane](/img/structure/B14182391.png)
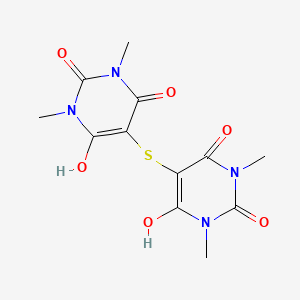
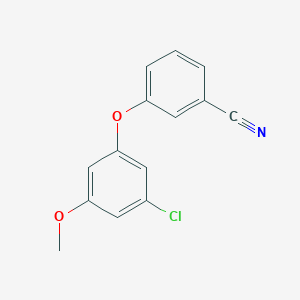
![4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B14182403.png)
![4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14182406.png)
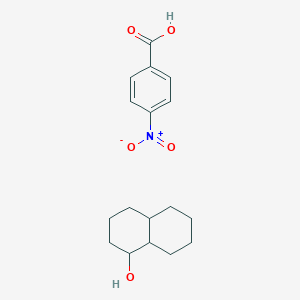
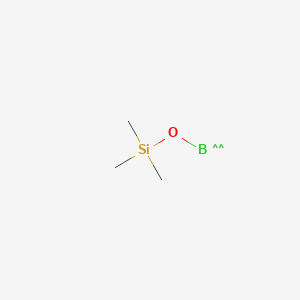
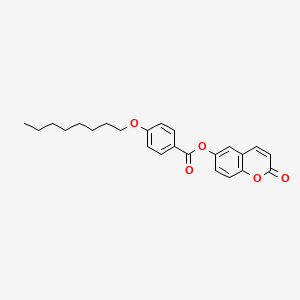
![4-Chloro-2-[1-(4-fluorophenyl)ethyl]aniline](/img/structure/B14182418.png)
![3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane](/img/structure/B14182426.png)
![Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane](/img/structure/B14182438.png)
![tert-Butyl(3'-hexyl[2,2'-bithiophen]-5-yl)dimethylsilane](/img/structure/B14182441.png)
